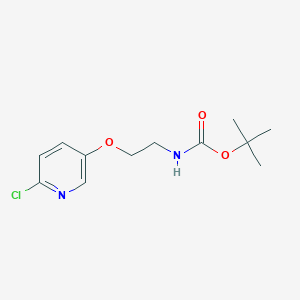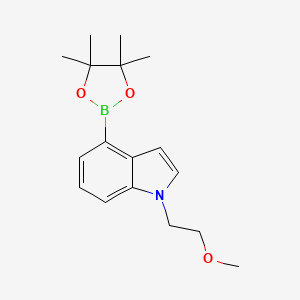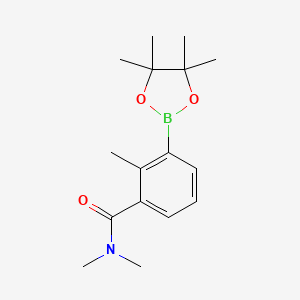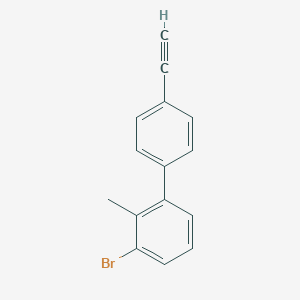![molecular formula C14H14BrN B8166699 (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8166699.png)
(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that features a biphenyl core with a bromine and methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves a multi-step process. One common method starts with the bromination of 2-methylbiphenyl to introduce the bromine atom at the 3’ position. This is followed by a reaction with formaldehyde and ammonia to introduce the methanamine group at the 4-position of the biphenyl core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-[1,1’-biphenyl]-4-ylmethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution of the bromine atom can produce various substituted biphenyl derivatives .
科学的研究の応用
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar bromine and methyl substitution pattern but different core structure.
tert-Butyl bromide: Another brominated compound with a tert-butyl group instead of a biphenyl core.
Uniqueness
(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity and specificity for certain molecular targets compared to more flexible compounds .
特性
IUPAC Name |
[4-(3-bromo-2-methylphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c1-10-13(3-2-4-14(10)15)12-7-5-11(9-16)6-8-12/h2-8H,9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKKKLPBDMSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166616.png)








![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8166692.png)

![tert-Butyl ((3'-bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8166700.png)


